3-Methoxy-4-(pentyloxy)benzonitrile
Overview
Description
3-Methoxy-4-(pentyloxy)benzonitrile is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a pentyloxy group (-OC5H11) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pentyloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with pentyloxy reagents under specific conditions. One common method includes the use of pentyloxy halides in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pentyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy and pentyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Methoxy-4-(pentyloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pentyloxy)benzonitrile depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzonitrile: Lacks the pentyloxy group, making it less hydrophobic.
4-Pentyloxybenzonitrile: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness
3-Methoxy-4-(pentyloxy)benzonitrile is unique due to the presence of both methoxy and pentyloxy groups, which confer distinct chemical and physical properties
Biological Activity
Overview
3-Methoxy-4-(pentyloxy)benzonitrile is an organic compound with the molecular formula and a molecular weight of 219.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring both methoxy and pentyloxy functional groups, suggests diverse interactions with biological targets, making it a candidate for further research.
The synthesis of this compound typically involves the reaction of 3-methoxybenzonitrile with pentyloxy reagents. Common methods include using pentyloxy halides in the presence of a base, often carried out in organic solvents such as dichloromethane or toluene at elevated temperatures to ensure high yield and purity.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Methoxybenzonitrile | Lacks pentyloxy group | Limited hydrophobicity |
4-Pentyloxybenzonitrile | Lacks methoxy group | Different reactivity |
This compound | Contains both groups | Potentially broad activity |
The biological activity of this compound is thought to stem from its ability to interact with various biomolecules, including enzymes and receptors. The specific pathways remain under investigation, but preliminary studies indicate that it may influence cellular processes through modulation of enzymatic activity or receptor binding.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Some derivatives exhibited IC50 values as low as , indicating strong activity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Properties
The antioxidant capabilities of similar compounds have been evaluated using DPPH radical-scavenging assays. Compounds related to this compound demonstrated moderate to high scavenging activity, suggesting a potential role in protecting against oxidative stress-related diseases .
Case Studies
- Study on Structural Variants : A study investigated various methoxy and pentyloxy-substituted benzonitriles for their biological activities. The results indicated that the presence of both functional groups enhanced hydrophobic interactions with lipid membranes, potentially increasing bioavailability and efficacy in vivo.
- In Vivo Efficacy : In a model studying metabolic syndrome, compounds similar to this compound were shown to improve metabolic profiles in high-fat diet-induced mice, reducing adipose tissue mass and improving insulin sensitivity .
Properties
IUPAC Name |
3-methoxy-4-pentoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-4-5-8-16-12-7-6-11(10-14)9-13(12)15-2/h6-7,9H,3-5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGRMPRFNLAXJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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